molecular formula C8H14N4O B10906999 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10906999
M. Wt: 182.22 g/mol
InChI Key: FUROZCHGLGPXLY-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with its specific substituents, offers potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of enaminones with hydrazines, followed by cyclization . The reaction conditions often involve the use of catalysts such as iodine and solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The use of transition-metal catalysts and photoredox reactions has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups at the amino site.

Mechanism of Action

The mechanism of action of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The pathways involved may include inhibition of key enzymes in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicine.

  • Molecular Formula : C6H10N4O
  • Molecular Weight : 142.17 g/mol
  • IUPAC Name : 4-amino-N,N-dimethyl-1-ethyl-1H-pyrazole-3-carboxamide
  • Structural Characteristics : The compound features a pyrazole ring with an amino group and a carboxamide functional group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that related pyrazole compounds can inhibit the growth of various bacteria and fungi. In particular, the compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of microbial proliferation .

Microorganism Inhibition Zone (mm) Comparison with Control
E. coli16.1Half of Gentamicin
Fusarium spp.Competitive with cycloheximideHigh efficacy observed

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism involves microtubule destabilization and enhancement of caspase activity, suggesting a promising avenue for cancer therapy .

Cancer Cell Line IC50 (μM) Effect on Apoptosis
MDA-MB-23110.0Enhanced caspase-3 activity (1.33–1.57 times)
HepG2VariableInduction of morphological changes

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a potential candidate for treating inflammatory diseases. Notably, certain derivatives have shown superior efficacy compared to standard anti-inflammatory drugs like diclofenac .

Compound COX Inhibition (%) Comparison with Diclofenac
4-amino derivative71%Higher than diclofenac (22%)

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The carboxamide group may facilitate binding to active sites on enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways that regulate apoptosis and cell proliferation.

Case Studies

A study conducted on the synthesis and biological evaluation of various pyrazole derivatives demonstrated that modifications in the side chains significantly affect their biological activities. The introduction of different substituents on the pyrazole ring led to variations in antimicrobial and anticancer efficacy, underscoring the importance of structure-activity relationships in drug design .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-amino-1-ethyl-N,N-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C8H14N4O/c1-4-12-5-6(9)7(10-12)8(13)11(2)3/h5H,4,9H2,1-3H3

InChI Key

FUROZCHGLGPXLY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N(C)C)N

Origin of Product

United States

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